Purity Specification: Impurity 14 Offers a Higher Minimum Purity Than Common Vendor-Grade Alternatives
Vortioxetine Impurity 14, when sourced as a USP-designated dipiperazine analog, is routinely supplied with a purity specification of NLT 98% (HPLC) , whereas generic vortioxetine impurity references frequently carry a minimum purity of only 95% . This 3-percentage-point difference represents a significant reduction in unidentified impurities that could interfere with baseline separation or quantification limits.
| Evidence Dimension | Minimum chromatographic purity (HPLC) |
|---|---|
| Target Compound Data | NLT 98% |
| Comparator Or Baseline | Generic vortioxetine impurity 14 from alternative supplier: 95% HPLC |
| Quantified Difference | +3 percentage points (NLT 98% vs. 95%) |
| Conditions | HPLC purity assay; target compound supplied as USP Vortioxetine Dipiperazine Analog reference standard |
Why This Matters
Higher starting purity reduces the need for orthogonal purification steps and improves accuracy in method validation, directly lowering the risk of spurious peaks in forced-degradation studies.
